tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate
Overview
Description
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate is a complex organic compound featuring a tert-butyl group, an amino group, and a dimethylcarbamoyl group attached to a cyclohexyl ring
Preparation Methods
The synthesis of tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate typically involves multiple steps, starting with the preparation of the cyclohexyl ring and subsequent functionalization. . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using tert-butyl hydroperoxide, leading to the formation of tert-butyl esters.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the cyclohexyl ring.
Substitution: The amino and dimethylcarbamoyl groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include tert-butyl hydroperoxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
tert-Butyl ((1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl ((1S,2S,5R)-2-amino-5-(methylcarbamoyl)cyclohexyl)carbamate: This compound has a similar structure but with a methylcarbamoyl group instead of a dimethylcarbamoyl group, leading to different reactivity and applications.
tert-Butyl ((1S,2S,5R)-2-amino-5-(ethylcarbamoyl)cyclohexyl)carbamate: The presence of an ethylcarbamoyl group introduces additional steric hindrance, affecting the compound’s interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
tert-butyl N-[(1S,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHIBKSSZNWERE-VWYCJHECSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.